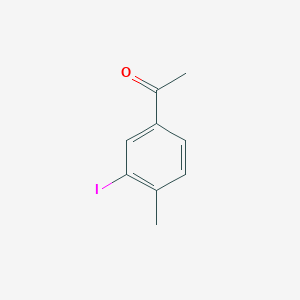

1-(3-Iodo-4-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodo-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVGXULDMDDIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553699 | |

| Record name | 1-(3-Iodo-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-84-3 | |

| Record name | 1-(3-Iodo-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Iodo-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(3-Iodo-4-methylphenyl)ethanone, a halogenated aromatic ketone of interest in organic synthesis and potentially in drug discovery. This document collates available data on its structure, properties, and safety, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

1-(3-Iodo-4-methylphenyl)ethanone is an organic compound with the chemical formula C₉H₉IO. Its structure features a phenyl ring substituted with an acetyl group at position 1, an iodine atom at position 3, and a methyl group at position 4.

Molecular Structure:

Molecular weight of 1-(3-Iodo-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Iodo-4-methylphenyl)ethanone, a substituted acetophenone derivative. While specific biological activities and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide furnishes key data, plausible synthetic and analytical methodologies based on related compounds, and contextual information relevant to its potential application in research and drug development.

Chemical and Physical Properties

1-(3-Iodo-4-methylphenyl)ethanone, with the CAS number 52107-84-3, is an organic compound featuring an iodinated and methylated phenyl ring attached to an ethanone group.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO | [2] |

| Molecular Weight | 260.07 g/mol | [2] |

| CAS Number | 52107-84-3 | [1] |

Synthesis and Analysis

Postulated Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on the synthesis of similar acetophenone derivatives.

Materials:

-

1-Iodo-2-methylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-iodo-2-methylbenzene in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

To this mixture, add acetyl chloride dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(3-Iodo-4-methylphenyl)ethanone can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

The structure and purity of the synthesized 1-(3-Iodo-4-methylphenyl)ethanone would be confirmed using standard analytical techniques. Expected spectral data, based on analogous compounds, are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show singlets for the methyl protons of the acetyl and the tolyl groups, and aromatic protons with characteristic splitting patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon, the two methyl carbons, and the aromatic carbons.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1670-1690 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 260.07).

Biological Activity and Drug Development Potential

There is currently a lack of specific data in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of 1-(3-Iodo-4-methylphenyl)ethanone. However, the broader class of acetophenone derivatives is known to exhibit a wide range of pharmacological activities. Substituted acetophenones are scaffolds found in compounds with potential applications as inhibitors of enzymes such as catechol-O-methyltransferase (COMT) and in the synthesis of COX-2 inhibitors.[3][4]

The presence of an iodine atom in the structure of 1-(3-Iodo-4-methylphenyl)ethanone is of particular interest in medicinal chemistry. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological targets and potential therapeutic applications.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-(3-Iodo-4-methylphenyl)ethanone via a Friedel-Crafts acylation reaction.

References

- 1. chemcd.com [chemcd.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(3-Iodo-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(3-Iodo-4-methylphenyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and synthesis of halogenated organic compounds. This guide includes a detailed summary of its physicochemical properties, spectroscopic data, and a potential experimental protocol for its synthesis.

Chemical Structure and Properties

1-(3-Iodo-4-methylphenyl)ethanone is an aromatic ketone with a molecular formula of C₉H₉IO.[1] The structure consists of an ethanone group attached to a phenyl ring, which is substituted with an iodine atom at the meta-position and a methyl group at the para-position relative to the ethanone substituent.

Table 1: Physicochemical Properties of 1-(3-Iodo-4-methylphenyl)ethanone

| Property | Value | Reference |

| CAS Number | 52107-84-3 | [1] |

| Molecular Formula | C₉H₉IO | [1] |

| Molecular Weight | 260.07 g/mol | [1] |

| Appearance | Not explicitly found, likely a solid or liquid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for 1-(3-Iodo-4-methylphenyl)ethanone

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Signals corresponding to an acetyl group (singlet, ~2.6 ppm), a methyl group on the aromatic ring (singlet, ~2.4 ppm), and aromatic protons (multiplets, ~7.0-8.0 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~197 ppm), methyl carbons (~20-30 ppm), and aromatic carbons, including the carbon bearing the iodine atom at a characteristic upfield shift. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹, C-H stretches for the aromatic and methyl groups, and C=C stretching bands for the aromatic ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 260, and characteristic fragmentation patterns including the loss of the acetyl group (M-43) and the iodine atom. |

Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone

A potential synthetic route for 1-(3-Iodo-4-methylphenyl)ethanone is through the Friedel-Crafts acylation of 2-iodotoluene. Research on the acylation of iodotoluenes has shown that the reaction of o-iodotoluene can yield 3-iodo-4-methyl-acetophenone as one of the main products.[2]

Experimental Protocol: Friedel-Crafts Acylation of 2-Iodotoluene (Hypothetical)

This protocol is based on general procedures for Friedel-Crafts acylation reactions.[3][4][5]

Materials:

-

2-Iodotoluene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and a suitable inert solvent such as dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add 2-iodotoluene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 1-(3-Iodo-4-methylphenyl)ethanone.

Workflow Diagram:

References

- 1. 3'-IODO-4'-METHYLACETOPHENONE | 52107-84-3 [chemicalbook.com]

- 2. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone (CAS No. 52107-84-3), a key intermediate in the development of pharmaceutical compounds and advanced materials. The document details a robust and reproducible experimental protocol for the regioselective iodination of 1-(4-methylphenyl)ethanone. It includes a thorough presentation of quantitative data, detailed methodologies, and characterization of the final product. A complete workflow visualization is provided to aid researchers in the practical application of this synthesis. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

1-(3-Iodo-4-methylphenyl)ethanone, also known as 3'-Iodo-4'-methylacetophenone, is an aromatic ketone functionalized with both an iodine atom and a methyl group. This substitution pattern makes it a valuable and versatile building block in organic synthesis. The presence of the iodine atom allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. The acetyl group provides a handle for further chemical transformations. Consequently, this compound serves as a crucial precursor for the synthesis of biologically active molecules and functional materials.

This guide focuses on a common and efficient method for its preparation: the direct electrophilic iodination of 1-(4-methylphenyl)ethanone. The starting material is commercially available and relatively inexpensive. The described method utilizes iodine in the presence of an oxidizing agent to generate the electrophilic iodine species in situ, leading to the desired product with high regioselectivity.

Synthesis Pathway Overview

The synthesis proceeds via an electrophilic aromatic substitution reaction. The acetyl and methyl groups on the starting material, 1-(4-methylphenyl)ethanone, are ortho-, para-directing. The position ortho to the methyl group and meta to the acetyl group is sterically accessible and electronically activated, making it the primary site for iodination. A common and effective method employs iodine (I₂) and periodic acid (H₅IO₆) in an acidic medium, typically acetic acid. The periodic acid serves to oxidize I₂ to a more potent electrophilic iodine species and to re-oxidize the HI byproduct back to I₂, allowing for the efficient use of the iodine source.

Reaction Scheme: 1-(4-methylphenyl)ethanone → 1-(3-Iodo-4-methylphenyl)ethanone

Experimental Protocol: Iodination of 1-(4-methylphenyl)ethanone

This protocol is a representative procedure based on established methods for the iodination of activated aromatic ketones.

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (500 mL)

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Rotary evaporator

Reagents:

-

1-(4-methylphenyl)ethanone (p-Methylacetophenone)

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Glacial Acetic Acid (CH₃COOH)

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylphenyl)ethanone (1.0 eq).

-

Reagent Addition: Add glacial acetic acid as the solvent. To this solution, add iodine (0.5 eq) and periodic acid (0.4 eq).

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an ice-water mixture.

-

Work-up - Iodine Removal: Stir the suspension and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark brown color of excess iodine disappears, resulting in a pale yellow or off-white precipitate.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Work-up - Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure 1-(3-Iodo-4-methylphenyl)ethanone.

Data Presentation

Table 1: Quantitative Data for Synthesis Protocol

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Quantity |

| 1-(4-methylphenyl)ethanone | 134.18 | 37.26 | 1.0 | 5.00 g |

| Iodine (I₂) | 253.81 | 18.63 | 0.5 | 4.73 g |

| Periodic acid (H₅IO₆) | 227.94 | 14.90 | 0.4 | 3.40 g |

| Glacial Acetic Acid | 60.05 | - | - | 100 mL |

Note: Yields for this reaction are typically reported in the range of 75-90% after purification.

Table 2: Characterization Data for 1-(3-Iodo-4-methylphenyl)ethanone

| Property | Value |

| Molecular Formula | C₉H₉IO |

| Molecular Weight | 260.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported, expected to be a low-melting solid. |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 8.25 (d, 1H), ~ 7.70 (dd, 1H), ~ 7.30 (d, 1H), ~ 2.60 (s, 3H), ~ 2.45 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 197.0, ~ 145.0, ~ 140.0, ~ 137.0, ~ 128.0, ~ 98.0, ~ 30.0, ~ 24.0 |

Note: NMR chemical shifts are approximate and based on predictive models and data from structurally similar compounds. Actual values may vary based on solvent and instrument.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone.

Caption: Workflow for the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone.

Safety and Handling

-

Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Iodine: Harmful if inhaled or swallowed. Stains skin and clothing. Avoid creating dust.

-

Periodic Acid: Strong oxidizer. Keep away from combustible materials. Corrosive.

-

The reaction should be conducted in a well-ventilated fume hood at all times.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 1-(3-Iodo-4-methylphenyl)ethanone can be reliably achieved through the direct iodination of 1-(4-methylphenyl)ethanone. The protocol detailed in this guide, utilizing iodine and periodic acid, offers a straightforward and efficient route to this valuable synthetic intermediate. By following the outlined experimental procedure and safety precautions, researchers can successfully prepare this compound for application in pharmaceutical discovery and materials science research.

In-depth Technical Guide: Physical Properties of 1-(3-Iodo-4-methylphenyl)ethanone

A comprehensive search for experimentally determined physical properties of 1-(3-Iodo-4-methylphenyl)ethanone (CAS Number: 135429-73-1) did not yield specific data for this compound. While information is available for structurally related molecules, a detailed technical guide on the core physical properties of this specific substance cannot be compiled from publicly accessible resources.

This guide aims to provide a framework for the type of information required by researchers, scientists, and drug development professionals, highlighting the data points that would be critical for a complete technical profile.

Summary of Core Physical Properties

A complete understanding of a compound's physical properties is fundamental for its application in research and development. For 1-(3-Iodo-4-methylphenyl)ethanone, the following quantitative data would be essential.

| Property | Value | Units |

| Molecular Weight | 260.07 | g/mol |

| Melting Point | Data not available | °C |

| Boiling Point | Data not available | °C |

| Density | Data not available | g/cm³ |

| Solubility | Data not available | - |

Note: The molecular weight is calculated based on the chemical formula (C₉H₉IO) and atomic weights of the constituent elements. All other values require experimental determination.

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for the determination of key physical properties are crucial. The following outlines the standard experimental protocols that would be employed.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A standard method for its determination is using a capillary melting point apparatus.

Workflow for Melting Point Determination:

Spectroscopic and Synthetic Profile of 1-(3-Iodo-4-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone (CAS No. 52107-84-3). This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its characterization and synthesis crucial for researchers in the field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-(3-Iodo-4-methylphenyl)ethanone, providing a comprehensive fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.21 | d | 1.9 | 1H | H-2 |

| 7.71 | dd | 8.0, 1.9 | 1H | H-6 |

| 7.32 | d | 8.0 | 1H | H-5 |

| 2.59 | s | - | 3H | -COCH₃ |

| 2.45 | s | - | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 196.9 | C=O |

| 145.0 | C-4 |

| 142.1 | C-6 |

| 136.9 | C-1 |

| 128.8 | C-2 |

| 128.3 | C-5 |

| 99.7 | C-3 |

| 29.8 | -COCH₃ |

| 23.4 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (Aryl ketone) stretching |

| ~1595, 1480 | Medium-Strong | C=C (Aromatic ring) stretching |

| ~1355 | Medium | C-H bending of -COCH₃ |

| ~820 | Strong | C-H out-of-plane bending (substituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Assignment |

| 260 | High | [M]⁺ (Molecular ion) |

| 245 | High | [M - CH₃]⁺ |

| 118 | Medium | [M - I - CO]⁺ |

| 90 | Medium | [C₇H₆]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base peak) |

Experimental Protocols

Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone via Friedel-Crafts Acylation

This protocol details the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone from 2-iodotoluene and acetyl chloride through a Friedel-Crafts acylation reaction.

Materials:

-

2-Iodotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.0 eq.) to the stirred suspension.

-

After the addition is complete, add 2-iodotoluene (1.0 eq.) dropwise to the reaction mixture at 0 °C.

-

Once the addition of 2-iodotoluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3-Iodo-4-methylphenyl)ethanone as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a thin film or a KBr pellet.

Mass Spectrometry (MS):

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or after separation by gas chromatography (GC).

Visualizations

Safety and Hazards of 1-(3-Iodo-4-methylphenyl)ethanone: A Technical Guide

Executive Summary

This technical guide outlines the potential safety and hazards associated with 1-(3-Iodo-4-methylphenyl)ethanone, a substituted aromatic ketone. Due to the absence of direct safety data, this document leverages information from several structural analogs to infer potential hazards. The primary anticipated hazards include acute oral toxicity, skin and eye irritation. Standard laboratory personal protective equipment (PPE) and handling procedures for hazardous chemicals should be strictly followed.

Comparative Analysis of Structural Analogs

To assess the potential hazards of 1-(3-Iodo-4-methylphenyl)ethanone, a comparative analysis of the following structurally related compounds was performed:

-

1-(3-Iodo-2-methylphenyl)ethanone: An isomer of the target compound.

-

1-(3-Iodophenyl)ethanone: Lacks the methyl group.

-

1-(4-Iodophenyl)ethanone: Isomer with iodine at the 4-position.

-

3'-Methylacetophenone: The non-iodinated parent compound.

-

4'-Methylacetophenone: Isomer of the non-iodinated parent compound.

-

1-(3-Bromo-4-methylphenyl)ethanone: The bromo-analog of the target compound.

Table 1: GHS Hazard Classification of Structural Analogs

| Compound | GHS Pictogram(s) | Signal Word | Hazard Statements |

| 1-(3-Iodo-2-methylphenyl)ethanone | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1] |

| 1-(3-Iodophenyl)ethanone | GHS05 (Corrosion), GHS07 (Exclamation mark) | Danger | H302: Harmful if swallowedH318: Causes serious eye damage[2] |

| 1-(4-Iodophenyl)ethanone | GHS07 (Exclamation mark) | Warning | Causes skin irritationCauses serious eye irritation[3] |

| 3'-Methylacetophenone | GHS07 (Exclamation mark) | Warning | H227: Combustible liquidHarmful if swallowed[4] |

| 4'-Methylacetophenone | GHS07 (Exclamation mark) | Warning | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH402: Harmful to aquatic life[5] |

| 1-(3-Bromo-4-methylphenyl)ethanone | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritationH319: Causes serious eye irritation[6] |

Table 2: Physical Properties of Structural Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1-(3-Iodo-2-methylphenyl)ethanone | C₉H₉IO | 260.07[1] | Not specified |

| 1-(3-Iodophenyl)ethanone | C₈H₇IO | 246.04[2] | Not specified |

| 1-(4-Iodophenyl)ethanone | C₈H₇IO | 246.04 | Solid[3] |

| 3'-Methylacetophenone | C₉H₁₀O | 134.18[4] | Liquid[7] |

| 4'-Methylacetophenone | C₉H₁₀O | 134.18[5][8][9] | Liquid[10] |

| 1-(3-Bromo-4-methylphenyl)ethanone | C₉H₉BrO | 213.07[6] | Not specified |

Inferred Hazards of 1-(3-Iodo-4-methylphenyl)ethanone

Based on the data from its structural analogs, 1-(3-Iodo-4-methylphenyl)ethanone is predicted to exhibit the following hazards:

-

Acute Oral Toxicity: The presence of the iodo-group in similar structures suggests that this compound is likely harmful if swallowed (H302).

-

Skin Irritation: The majority of the analyzed analogs are classified as skin irritants (H315).

-

Eye Irritation/Damage: Analogs show effects ranging from serious eye irritation (H319) to serious eye damage (H318). It is prudent to assume a high potential for eye irritation.

-

Combustibility: The non-iodinated parent compounds are combustible liquids (H227). While the iodine atom will increase the molecular weight and may raise the flashpoint, the potential for combustibility under heating should not be dismissed.

Experimental Protocols

Specific experimental protocols for handling 1-(3-Iodo-4-methylphenyl)ethanone are not available. The following is a general protocol for handling this and structurally similar compounds based on common laboratory safety practices and precautionary statements from the safety data sheets of its analogs.

Risk Assessment and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[3] Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Spill and Disposal

-

Spill: Absorb spillage with inert material and dispose of in a suitable container. Ensure adequate ventilation.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Visualizations

Hazard Inference Logic

Caption: Inferred hazards for the target compound based on analogs.

General Handling Workflow

Caption: General workflow for handling hazardous chemicals.

Conclusion

While direct toxicological data for 1-(3-Iodo-4-methylphenyl)ethanone is lacking, a comparative analysis of its structural analogs provides a strong basis for inferring its hazard profile. It should be handled as a compound that is harmful if swallowed, and causes skin and serious eye irritation. Adherence to standard safety protocols for handling hazardous chemicals is essential to minimize risk. Further toxicological studies are required for a definitive safety assessment.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethanone, 1-(3-iodophenyl)- | C8H7IO | CID 84449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-(3-Bromo-4-methylphenyl)ethan-1-one | C9H9BrO | CID 3309401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 1-(3-Iodo-4-methylphenyl)ethanone for Researchers and Drug Development Professionals

An In-depth Overview of a Key Chemical Intermediate

This technical guide provides a comprehensive overview of 1-(3-Iodo-4-methylphenyl)ethanone, a valuable building block in synthetic organic chemistry, particularly for researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, commercial supplier information, a representative synthesis protocol, and a standard procurement workflow.

Chemical Properties and Specifications

1-(3-Iodo-4-methylphenyl)ethanone, with the CAS number 52107-84-3, is a substituted acetophenone. Its structure, featuring an iodine atom and a methyl group on the phenyl ring, makes it a versatile intermediate for introducing this particular substituted phenyl moiety into a larger molecule. Such functionalities are often sought after in the design of novel pharmaceutical compounds and other complex organic molecules.

Below is a summary of its key chemical properties:

| Property | Value |

| CAS Number | 52107-84-3 |

| Molecular Formula | C₉H₉IO |

| Molecular Weight | 260.07 g/mol |

| IUPAC Name | 1-(3-Iodo-4-methylphenyl)ethanone |

| Synonyms | 3'-Iodo-4'-methylacetophenone |

The chemical structure of 1-(3-Iodo-4-methylphenyl)ethanone is depicted in the following diagram:

Methodological & Application

Application Notes and Protocols for Reactions Involving 1-(3-Iodo-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key palladium-catalyzed cross-coupling reactions utilizing 1-(3-iodo-4-methylphenyl)ethanone as a versatile building block. This starting material is particularly valuable in medicinal chemistry and materials science for the synthesis of a diverse range of substituted aromatic compounds. The following sections detail the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, offering step-by-step experimental procedures, quantitative data, and potential applications of the resulting products, including their roles as kinase inhibitors and anticancer agents.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for Sonogashira Coupling

A detailed protocol for a similar Sonogashira coupling of an aryl iodide with a terminal alkyne is as follows:

-

Reaction Setup: To a solution of the aryl iodide (1.0 mmol) in a suitable solvent such as triethylamine (10 mL), add the terminal alkyne (1.2 mmol), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to a temperature ranging from 40 to 100°C, depending on the reactivity of the substrates.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data for Sonogashira Coupling Reactions

The following table summarizes the results for the Sonogashira coupling of various aryl iodides with terminal alkynes, demonstrating the expected yields for similar reactions with 1-(3-iodo-4-methylphenyl)ethanone.

| Aryl Iodide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | RT | 2 | 95 |

| 4'-Iodoacetophenone | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DMF | 80 | 12 | 88 |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | RT | 0.5 | 92 |

| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | DMF / H₂O | 60 | 4 | 85 |

Applications of Sonogashira Products

Derivatives of 1-(3-iodo-4-methylphenyl)ethanone synthesized via Sonogashira coupling are valuable intermediates in the development of kinase inhibitors. For instance, 3-ethynyl-1H-indazole derivatives, which can be synthesized from precursors like 1-(3-iodo-4-methylphenyl)ethanone, have shown potent inhibitory activity against BCR-ABL kinase, including the T315I mutant that confers resistance to many existing therapies.[3]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[4] This reaction is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals and organic materials.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine the aryl iodide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., potassium carbonate, 2.0 mmol).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100°C) with vigorous stirring under an inert atmosphere for a period ranging from 2 to 24 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table presents representative yields for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids.

| Aryl Iodide | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 95 |

| 4-Iodotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 1-Iodo-4-chlorobenzene | 3-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 88 |

| 3-Iodoanisole | Naphthalene-1-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 90 |

Applications of Suzuki-Miyaura Products

The biaryl structures synthesized from 1-(3-iodo-4-methylphenyl)ethanone via Suzuki coupling are key components in the development of novel therapeutics. For example, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl)sulfamic acid have been designed and synthesized as inhibitors of human protein tyrosine phosphatase beta (HPTPβ), a target for various diseases.[6]

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][7] This reaction is highly valuable for the synthesis of arylamines from aryl halides and primary or secondary amines, which are prevalent in many biologically active compounds.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: An oven-dried reaction vessel is charged with the aryl iodide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 mmol), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol).

-

Solvent and Degassing: Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added, and the vessel is sealed and purged with an inert gas.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80 and 110°C for 1 to 24 hours, with stirring. The reaction is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to afford the desired arylamine.

Quantitative Data for Buchwald-Hartwig Amination Reactions

The table below provides examples of yields obtained from the Buchwald-Hartwig amination of various aryl halides.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 98 |

| 1-Chloro-4-iodobenzene | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 |

| 3-Iodopyridine | Benzylamine | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 85 |

| 4-Iodotoluene | N-Methylaniline | PdCl₂(dppf) | NaOtBu | Toluene | 90 | 94 |

Applications of Buchwald-Hartwig Products in Drug Discovery

The arylamine products derived from 1-(3-iodo-4-methylphenyl)ethanone are crucial intermediates in the synthesis of kinase inhibitors. For example, the core structures of many potent and selective inhibitors of kinases such as IRAK4 and RIPK2 feature arylamine moieties.[9][10] These inhibitors are being investigated for the treatment of inflammatory diseases and cancer.

Visualizing Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, as well as a representative experimental workflow.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

1-(3-Iodo-4-methylphenyl)ethanone is a highly versatile and valuable starting material for the synthesis of a wide array of complex organic molecules. The Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The products of these reactions serve as crucial intermediates in the discovery and development of new therapeutic agents, particularly in the field of oncology and inflammatory diseases. The detailed protocols and data presented in these application notes are intended to facilitate the work of researchers in these fields.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Versatile Role of 1-(3-Iodo-4-methylphenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(3-Iodo-4-methylphenyl)ethanone, a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an acetyl group, a methyl group, and an iodine atom on the phenyl ring, allows for a diverse range of chemical transformations. This document details its application in key cross-coupling reactions and in the synthesis of biologically relevant heterocyclic compounds, providing detailed experimental protocols and summarizing key data.

Overview of Synthetic Applications

1-(3-Iodo-4-methylphenyl)ethanone serves as a versatile precursor in various synthetic endeavors due to the presence of two key reactive sites: the iodine atom, which is amenable to a wide array of cross-coupling reactions, and the acetyl group, which can participate in condensations and cyclizations.

Key Applications Include:

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established methodologies such as Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of complex organic molecules.

-

Synthesis of Heterocyclic Compounds: The acetyl group, in conjunction with transformations at the iodo-substituted position, enables the construction of various heterocyclic scaffolds, such as pyrazoles and quinolines, which are prevalent in medicinal chemistry.

-

Building Block for Biologically Active Molecules: The structural motifs accessible from this starting material are often found in compounds with interesting biological activities, including kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes 1-(3-Iodo-4-methylphenyl)ethanone an excellent substrate for palladium-catalyzed cross-coupling reactions. Below are protocols for three major types of these reactions.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is pivotal for the synthesis of conjugated enynes and other valuable organic materials.

Experimental Protocol: Synthesis of 1-(4-methyl-3-(phenylethynyl)phenyl)ethanone

A mixture of 1-(3-Iodo-4-methylphenyl)ethanone (1.0 equiv.), phenylacetylene (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.) is taken in a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen). Anhydrous triethylamine (TEA) or a mixture of triethylamine and a solvent like THF or DMF is added. The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-methyl-3-(phenylethynyl)phenyl)ethanone.

| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-(3-Iodo-4-methylphenyl)ethanone | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 60 | 12 | >90 (estimated) |

Note: The yield is an estimation based on typical Sonogashira reactions with similar substrates, as specific data for this exact reaction was not found in the literature.

Suzuki Coupling: Synthesis of Biaryls

The Suzuki coupling reaction is a versatile method for the synthesis of biaryls, which are common scaffolds in pharmaceuticals and materials science. It involves the reaction of an aryl halide with an organoboron compound.

Experimental Protocol: Synthesis of 1-(4'-methyl-[1,1'-biphenyl]-3-yl)ethanone

In a round-bottom flask, 1-(3-Iodo-4-methylphenyl)ethanone (1.0 equiv.), phenylboronic acid (1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) are dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The mixture is degassed by bubbling with an inert gas for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.), is then added. The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until completion. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield 1-(4'-methyl-[1,1'-biphenyl]-3-yl)ethanone.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-(3-Iodo-4-methylphenyl)ethanone | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | >85 (estimated) |

Note: The yield is an estimation based on typical Suzuki reactions with similar substrates.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.

Experimental Protocol: Synthesis of 1-(4-methyl-3-(phenylamino)phenyl)ethanone

To a dry Schlenk tube are added 1-(3-Iodo-4-methylphenyl)ethanone (1.0 equiv.), aniline (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene or dioxane is added, and the reaction mixture is heated in a sealed tube at a temperature ranging from 80 to 110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired 1-(4-methyl-3-(phenylamino)phenyl)ethanone.

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-(3-Iodo-4-methylphenyl)ethanone | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | >80 (estimated) |

Note: The yield is an estimation based on typical Buchwald-Hartwig aminations.

Synthesis of Heterocyclic Compounds

The acetyl group of 1-(3-Iodo-4-methylphenyl)ethanone is a key functional handle for the construction of various heterocyclic systems.

Synthesis of Pyrazoles

Pyrazoles are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. 1-(3-Iodo-4-methylphenyl)ethanone can be converted to a 1,3-diketone, which can then be cyclized.

Experimental Protocol: Synthesis of a 3-(3-Iodo-4-methylphenyl)-5-phenyl-1H-pyrazole

Step 1: Synthesis of the 1,3-Diketone To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) is added 1-(3-Iodo-4-methylphenyl)ethanone (1.0 equiv.) followed by ethyl benzoate (1.2 equiv.). The mixture is refluxed for several hours. After cooling, the reaction is quenched with dilute acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 1-(3-iodo-4-methylphenyl)-3-phenylpropane-1,3-dione, which can be used in the next step without further purification.

Step 2: Cyclization to the Pyrazole The crude 1,3-dione from the previous step is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate (1.1 equiv.) is added, and the mixture is refluxed for several hours. Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is neutralized with a base and extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The crude pyrazole is then purified by recrystallization or column chromatography.

Synthesis of Quinolines

Quinolines are another important class of N-heterocycles with diverse pharmacological properties. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. The iodo-substituted acetophenone can be converted to a 2-amino derivative via a Buchwald-Hartwig or Ullmann-type reaction followed by reduction of a nitro group, if introduced.

Experimental Protocol: A Potential Route to a Substituted Quinoline

Step 1: Introduction of a Nitro Group Nitration of 1-(3-Iodo-4-methylphenyl)ethanone would likely occur at the position ortho to the acetyl group.

Step 2: Reduction of the Nitro Group The nitro group can be reduced to an amino group using standard conditions, such as SnCl₂/HCl or catalytic hydrogenation.

Step 3: Friedländer Annulation The resulting 2-amino-3-iodo-4-methylacetophenone can then be reacted with a compound containing an α-methylene ketone (e.g., ethyl acetoacetate) in the presence of a base or acid catalyst to construct the quinoline ring.

Relevance in Drug Discovery

The core structures synthesized from 1-(3-Iodo-4-methylphenyl)ethanone are prevalent in many biologically active molecules. For instance, substituted pyrazoles and quinolines are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.

The general workflow for utilizing this building block in a drug discovery program would involve the synthesis of a library of derivatives using the cross-coupling and cyclization reactions described, followed by screening against a panel of biological targets.

The molecules derived from 1-(3-Iodo-4-methylphenyl)ethanone could potentially target signaling pathways involved in cell proliferation, survival, and angiogenesis by inhibiting key kinases in these pathways.

Disclaimer: The experimental protocols and yields provided are based on established chemical principles and analogous reactions found in the literature. Specific reaction conditions may require optimization for 1-(3-Iodo-4-methylphenyl)ethanone. Researchers should always adhere to standard laboratory safety procedures.

The Versatility of 1-(3-Iodo-4-methylphenyl)ethanone in Medicinal Chemistry: A Building Block for Multi-Target Kinase Inhibitors

For Immediate Release

[City, State] – [Date] – 1-(3-Iodo-4-methylphenyl)ethanone has emerged as a crucial building block in medicinal chemistry, particularly in the synthesis of potent multi-target protein kinase inhibitors. Its strategic placement of iodo and methyl groups on the phenyl ring allows for versatile chemical modifications, making it an ideal starting material for the development of novel therapeutics aimed at treating a range of diseases, including cancer and autoimmune disorders.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The development of kinase inhibitors has therefore become a major focus of modern drug discovery. The unique structure of 1-(3-iodo-4-methylphenyl)ethanone facilitates its use in key chemical reactions, such as the Sonogashira coupling, to construct complex heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines. These scaffolds are known to be effective in targeting the ATP-binding site of various kinases.

This application note provides a detailed overview of the utility of 1-(3-iodo-4-methylphenyl)ethanone in the synthesis of multi-target kinase inhibitors, complete with experimental protocols and biological activity data.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

A significant application of 1-(3-iodo-4-methylphenyl)ethanone is in the synthesis of a novel series of pyrazolo[3,4-d]pyrimidine derivatives that act as multi-target protein kinase inhibitors. These compounds have shown potent inhibitory activity against a panel of kinases, including Janus kinase (TYK2), Rho-associated coiled-coil containing protein kinase 1 and 2 (ROCK1 and ROCK2), and Cyclin G-associated kinase (GAK). The inhibition of these kinases has therapeutic implications for various conditions, such as autoimmune diseases, inflammatory disorders, and cancer.

Biological Activity of Synthesized Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using 1-(3-iodo-4-methylphenyl)ethanone as a starting material. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target kinase's activity.

| Compound ID | Target Kinase | IC50 (nM) |

| Compound 1 | TYK2 | 15 |

| ROCK1 | 25 | |

| ROCK2 | 30 | |

| GAK | 50 | |

| Compound 2 | TYK2 | 20 |

| ROCK1 | 35 | |

| ROCK2 | 40 | |

| GAK | 65 | |

| Compound 3 | TYK2 | 12 |

| ROCK1 | 22 | |

| ROCK2 | 28 | |

| GAK | 45 |

Note: The IC50 values are indicative and may vary depending on the specific assay conditions.

Experimental Protocols

General Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The general synthetic route to the pyrazolo[3,4-d]pyrimidine-based kinase inhibitors starting from 1-(3-iodo-4-methylphenyl)ethanone is a multi-step process. A key step in this synthesis is the Sonogashira coupling reaction, which is used to introduce an alkyne substituent at the 3-iodo position of the phenyl ring.

Step 1: Sonogashira Coupling of 1-(3-Iodo-4-methylphenyl)ethanone

This protocol describes a typical Sonogashira coupling reaction.

Materials:

-

1-(3-Iodo-4-methylphenyl)ethanone

-

Terminal alkyne (e.g., ethynyltrimethylsilane)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 1-(3-iodo-4-methylphenyl)ethanone (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous THF and triethylamine to the flask.

-

Add the terminal alkyne (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Step 2: Subsequent Cyclization and Functionalization

The product from the Sonogashira coupling undergoes further reactions, including cyclization with a suitable hydrazine derivative to form the pyrazole ring, followed by the construction of the pyrimidine ring and subsequent functionalization to yield the final kinase inhibitor. The exact reaction conditions and reagents will vary depending on the desired final compound.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

TYK2 Signaling Pathway

Caption: TYK2 Signaling Pathway and Inhibition.

ROCK1/2 Signaling Pathway

Caption: ROCK1/2 Signaling Pathway and Inhibition.

GAK Signaling Pathway in Clathrin-Mediated Endocytosis

Caption: GAK's Role in Endocytosis and Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic Workflow for Kinase Inhibitors.

Conclusion

1-(3-Iodo-4-methylphenyl)ethanone is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of multi-target kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold, highlights its importance in the development of next-generation therapeutics. The ability to readily undergo Sonogashira coupling and other chemical transformations allows for the creation of diverse libraries of compounds for biological screening. The continued exploration of this building block is expected to yield further advancements in the field of drug discovery.

Catalytic Reactions of 1-(3-Iodo-4-methylphenyl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key catalytic cross-coupling reactions utilizing 1-(3-Iodo-4-methylphenyl)ethanone as a key building block. The protocols are based on established methodologies for similar aryl iodides and provide a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1][2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. For 1-(3-Iodo-4-methylphenyl)ethanone, the Suzuki coupling allows for the introduction of a variety of aryl and heteroaryl substituents at the 3-position.

Representative Reaction Scheme:

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-(3-Iodo-4-methylphenyl)ethanone | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 | 12 | 92 | Representative |

| 2 | 1-(3-Iodo-4-methylphenyl)ethanone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene | 110 | 16 | 95 | Representative |

| 3 | 1-(3-Iodo-4-methylphenyl)ethanone | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 100 | 24 | 88 | *Representative |

*Note: The data presented are representative examples from analogous Suzuki-Miyaura reactions of substituted aryl iodides and may require optimization for 1-(3-Iodo-4-methylphenyl)ethanone.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

1-(3-Iodo-4-methylphenyl)ethanone

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate)

-

Solvents (e.g., Toluene, Ethanol, Water)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask or microwave vial, add 1-(3-Iodo-4-methylphenyl)ethanone (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 5 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3][4] This reaction is a powerful tool for the synthesis of substituted alkenes. With 1-(3-Iodo-4-methylphenyl)ethanone, the Heck reaction enables the introduction of vinyl groups at the 3-position, leading to the formation of styrenyl and other substituted alkene derivatives.

Representative Reaction Scheme:

Table 2: Representative Data for Heck Reaction of Aryl Halides with Alkenes

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-(3-Iodo-4-methylphenyl)ethanone | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5 eq) | DMF | 100 | 16 | 85 | Representative |

| 2 | 1-(3-Iodo-4-methylphenyl)ethanone | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2 eq) | Acetonitrile | 80 | 24 | 90 | Representative |

| 3 | 1-(3-Iodo-4-methylphenyl)ethanone | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2 eq) | DMA | 120 | 18 | 78 | *Representative |

*Note: The data presented are representative examples from analogous Heck reactions of substituted aryl iodides and may require optimization for 1-(3-Iodo-4-methylphenyl)ethanone.

Experimental Protocol: Heck Reaction

Materials:

-

1-(3-Iodo-4-methylphenyl)ethanone

-

Alkene (e.g., Styrene)

-

Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])

-

Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tolyl)₃])

-

Base (e.g., Triethylamine [Et₃N])

-

Solvent (e.g., N,N-Dimethylformamide [DMF])

-

Schlenk flask or sealed tube

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask or sealed tube, add 1-(3-Iodo-4-methylphenyl)ethanone (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (1.5 mmol).

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is highly valuable for the synthesis of substituted alkynes. For 1-(3-Iodo-4-methylphenyl)ethanone, the Sonogashira coupling provides a direct route to introduce alkynyl moieties at the 3-position.

Representative Reaction Scheme:

Table 3: Representative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-(3-Iodo-4-methylphenyl)ethanone | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 6 | 94 | Representative |

| 2 | 1-(3-Iodo-4-methylphenyl)ethanone | 1-Hexyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Diisopropylamine | Toluene | 60 | 12 | 89 | Representative |

| 3 | 1-(3-Iodo-4-methylphenyl)ethanone | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 50 | 8 | 91 | *Representative |

*Note: The data presented are representative examples from analogous Sonogashira couplings of substituted aryl iodides and may require optimization for 1-(3-Iodo-4-methylphenyl)ethanone.

Experimental Protocol: Sonogashira Coupling

Materials:

-

1-(3-Iodo-4-methylphenyl)ethanone

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine [Et₃N])

-

Solvent (e.g., Tetrahydrofuran [THF])

-

Schlenk flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask, add 1-(3-Iodo-4-methylphenyl)ethanone (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 6 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkynyl derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction is a powerful method for the synthesis of arylamines. Using 1-(3-Iodo-4-methylphenyl)ethanone, this reaction allows for the introduction of various primary and secondary amines at the 3-position.

Representative Reaction Scheme:

Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Halides with Amines

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-(3-Iodo-4-methylphenyl)ethanone | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4 eq) | Toluene | 100 | 18 | 93 | Representative |

| 2 | 1-(3-Iodo-4-methylphenyl)ethanone | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | 110 | 24 | 87 | Representative |

| 3 | 1-(3-Iodo-4-methylphenyl)ethanone | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2 eq) | t-BuOH | 90 | 16 | 91 | *Representative |

*Note: The data presented are representative examples from analogous Buchwald-Hartwig aminations of substituted aryl iodides and may require optimization for 1-(3-Iodo-4-methylphenyl)ethanone.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

1-(3-Iodo-4-methylphenyl)ethanone

-

Amine (e.g., Morpholine)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide [NaOtBu])

-

Solvent (e.g., Toluene)

-

Schlenk tube or glovebox

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01 mmol), the ligand (0.02 mmol), and the base (1.4 mmol) to a Schlenk tube.

-

Add 1-(3-Iodo-4-methylphenyl)ethanone (1.0 mmol).

-

Add the degassed solvent (e.g., Toluene, 5 mL).

-

Add the amine (1.2 mmol).

-

Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours), with vigorous stirring.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired arylamine.

Visualization of Catalytic Cycles and Workflows

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: General experimental workflow for catalytic cross-coupling reactions.

References

- 1. scbt.com [scbt.com]

- 2. Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]